3-Heptanone can act as a biomarker for specific biological processes. Studies have explored its potential as a marker for exposure to certain environmental toxins, such as benzene. Additionally, 3-heptanone is a known metabolite of some medications, meaning the body breaks down these drugs into 3-heptanone as part of their elimination process [].
3-Heptanone is a naturally occurring compound found in various plants, including the South African shrub Aspalathus linearis []. Researchers in the field of natural products investigate its potential biological activities and therapeutic applications.
3-Heptanone is a seven-carbon ketone with the chemical formula C₇H₁₄O and a molecular weight of approximately 114.19 g/mol. This compound is recognized for its powerful fruity odor, often described as "green" and reminiscent of melon or banana . It is a colorless liquid that exhibits moderate toxicity through ingestion and inhalation, and it can irritate the skin and eyes. The compound is flammable and reactive with various oxidizing materials .
The general reaction for the formation of 3-heptanone from propionaldehyde and butanone is:
Subsequently, hydrogenation of hept-4-en-3-one yields 3-heptanone.
Research indicates that 3-heptanone may act as a biomarker for exposure to environmental toxins, such as benzene. It is also identified as a metabolite of certain medications, suggesting its role in drug metabolism. Additionally, studies have shown potential biological activities, including antimicrobial properties and effects on cellular processes, although comprehensive studies are still needed to fully elucidate these effects .
3-Heptanone has diverse applications across various industries:
Studies have explored the interactions of 3-heptanone with various biological systems. Its role as a metabolite indicates interactions with drug metabolism pathways. Furthermore, its potential as a biomarker suggests interactions with environmental toxins, providing insights into exposure levels and health risks associated with certain chemicals .
Several compounds share structural similarities with 3-heptanone. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
2-Heptanone | C₇H₁₄O | Similar fruity odor; used in flavoring |
4-Heptanone | C₇H₁₄O | Slightly different carbon chain position; used in organic synthesis |
Butanone | C₄H₈O | Smaller ketone; widely used solvent |
Hexan-2-one | C₆H₁₂O | Similar structure; used in fragrances |
Uniqueness of 3-Heptanone: While compounds like butanone and hexan-2-one are also used as solvents and flavoring agents, 3-heptanone's distinct fruity odor and specific applications in fragrance make it particularly unique within this group. Its role as a metabolite further distinguishes it from simpler ketones .
3-Heptanone (C₇H₁₄O) is an aliphatic ketone with a molecular weight of 114.19 g/mol. It belongs to the class of organic compounds known as ketones, characterized by a carbonyl group bonded to two carbon atoms. In 3-heptanone, the carbonyl group is positioned at the third carbon of the seven-carbon chain, with an ethyl group on one side and a butyl group on the other.
Property | Value |
---|---|
Molecular Formula | C₇H₁₄O |
Molecular Weight | 114.1855 g/mol |
IUPAC Name | Heptan-3-one |
CAS Registry Number | 106-35-4 |
Physical State | Colorless liquid |
Odor Characteristics | Fruity, green |
InChI Key | NGAZZOYFWWSOGK-UHFFFAOYSA-N |
SMILES | CCCCC(=O)CC |
3-Heptanone possesses alpha-hydrogen atoms that allow it to undergo keto-enol tautomerization, with the tautomer being an enol. This property contributes to its chemical reactivity, making it useful as a synthetic building block in organic chemistry. The compound is classified as an oxygenated hydrocarbon and has been detected, though not quantified, in several food sources including corns (Zea mays), spearmints (Mentha spicata), and sweet cherries (Prunus avium).
Flammable;Irritant